2-Pentylbutanedioic acid

Description

Contextualization within Dicarboxylic Acid Chemistry

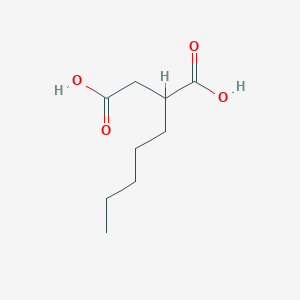

2-Pentylbutanedioic acid, also known by synonyms such as 2-amyl succinic acid and pentylsuccinic acid, is a derivative of butanedioic acid, which is more commonly known as succinic acid. nih.govguidechem.com Structurally, it is characterized by a four-carbon dicarboxylic acid backbone (butanedioic acid) with a five-carbon pentyl group attached to the second carbon atom. nih.gov This alkyl substitution classifies it as a branched-chain dicarboxylic acid.

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). hmdb.ca They exhibit chemical properties similar to their monocarboxylic counterparts but with the potential for more complex interactions due to the presence of two acidic protons. The properties of this compound, such as its predicted boiling and melting points, are influenced by both the dicarboxylic acid nature and the appended pentyl chain.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O4 | nih.gov |

| Molecular Weight | 188.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Melting Point | 77 °C (predicted) | guidechem.com |

| Boiling Point | 296.9 ± 13.0 °C (predicted) | guidechem.com |

| Density | 1.128 ± 0.06 g/cm³ (predicted) | guidechem.com |

The presence of the pentyl group imparts a degree of lipophilicity to the molecule, distinguishing it from simpler, unbranched dicarboxylic acids like succinic acid. This structural feature can influence its solubility, reactivity, and biological interactions. From a classification standpoint, it is also considered a medium-chain fatty acid. hmdb.ca

Historical Perspective of Research on Branched Succinic Acids

Research into dicarboxylic acids has a long history, with succinic acid itself being known for centuries, historically obtained from the distillation of amber. wikipedia.org The study of substituted or branched succinic acids like this compound is a more modern development, emerging with the advancement of organic synthesis and analytical techniques.

The investigation of branched-chain fatty acids and their dicarboxylic acid analogues has been driven by their discovery in natural sources and their potential applications. The development of fermentation processes for producing succinic acid has also opened avenues for the biotechnological production of its derivatives. researchgate.netnih.gov While a detailed historical timeline for this compound specifically is not extensively documented in readily available literature, the broader history of succinic acid research provides the context for the exploration of its more complex derivatives.

Significance in Contemporary Organic Chemistry and Biochemistry Research

This compound has emerged as a compound of interest in several areas of contemporary research, primarily due to its presence in natural products and its potential as a bioactive molecule.

One of the most notable occurrences of this compound is as a constituent of actinonin (B1664364), a naturally occurring hydroxamic acid derivative. mdpi.comresearchgate.net Actinonin, which incorporates a 2-pentylsuccinic acid moiety, has been shown to be an inhibitor of the CD13/aminopeptidase N enzyme and exhibits cytotoxic activity against some tumor cell lines. mdpi.comresearchgate.net This makes this compound a relevant building block in the synthesis and study of potential therapeutic agents.

Furthermore, research has identified this compound in the context of biochemical studies. For instance, it has been mentioned in studies related to the modulation of bovine luteal cells. The (2S)-enantiomer of this compound, also referred to as nonate, is recognized as a dicarboxylic acid and a derivative of succinic acid, which plays a central role in the citric acid cycle. hmdb.cahmdb.ca

The compound has also been noted in the analysis of flavor compounds during the fermentation of foods like Congee, where its presence was found to be negatively correlated with the fungus Dipodascus. researchgate.net Additionally, patents have been filed that include this compound as a component or intermediate in the synthesis of other chemical entities, such as hydroxamic acids, highlighting its utility in synthetic organic chemistry. epo.orggoogleapis.com

Interactive Data Table: Research Contexts of this compound

| Research Area | Context | Key Findings/Significance | Source(s) |

| Natural Products Chemistry | Component of Actinonin | Actinonin shows cytotoxic and enzyme-inhibiting properties. | mdpi.comresearchgate.net |

| Biochemistry | Study of Bovine Luteal Cells | Implicated in cellular processes. | hmdb.ca |

| Food Science | Fermentation of Congee | Presence influenced by microbial activity. | researchgate.net |

| Synthetic Chemistry | Intermediate in Synthesis | Used in the preparation of other compounds, such as hydroxamic acids. | epo.orggoogleapis.com |

The ongoing investigation into the biological activities and synthetic applications of this compound and its derivatives underscores its importance as a research chemical with potential for further discoveries in medicine and biotechnology.

Structure

3D Structure

Properties

CAS No. |

3507-62-8 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-pentylbutanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-2-3-4-5-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

FNZSVEHJZREFPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentylbutanedioic Acid and Its Stereoisomers

Classical and Established Synthetic Routes

Multi-Step Conversions from Precursors

One of the most conventional approaches to synthesizing 2-pentylbutanedioic acid involves the multi-step conversion of readily available precursors. A common strategy is the alkylation of a malonic ester or a similar C-H acidic compound, followed by hydrolysis and decarboxylation.

A documented multi-step procedure for synthesizing this compound starts with the reaction of diethyl malonate with a suitable pentyl halide (e.g., 1-bromopentane) in the presence of a base like sodium ethoxide. The resulting diethyl pentylmalonate is then subjected to further reactions to introduce the second carboxylic acid group. An alternative precursor is triethyl-1,1,2-ethanetricarboxylate, which can be reacted with n-pentyl bromide. nih.gov Subsequent hydrolysis and decarboxylation of the resulting intermediate yields this compound. nih.gov

Another established method involves the Stobbe condensation. anhuisunsingchem.com This reaction between a ketone or aldehyde and a dialkyl succinate (B1194679) can be adapted to produce alkylidene succinic acids, which can then be hydrogenated to the desired 2-alkylsuccinic acid. anhuisunsingchem.com For instance, the condensation of pentanal with diethyl succinate would yield an intermediate that, upon reduction, would produce this compound.

Table 1: Key Steps in a Classical Multi-Step Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Diethyl malonate, 1-Bromopentane | Sodium ethoxide | Diethyl pentylmalonate |

| 2 | Diethyl pentylmalonate | Further elaboration | Diethyl 2-pentyl-1,1,2-ethanetricarboxylate |

| 3 | Diethyl 2-pentyl-1,1,2-ethanetricarboxylate | Acid or base hydrolysis, followed by heat | This compound |

Carbonylation Reactions in Laboratory Synthesis

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into a molecule, offer a more direct route to dicarboxylic acids like this compound. These reactions often utilize transition metal catalysts, such as palladium or cobalt complexes, and carbon monoxide (CO) as the carbonyl source. google.com

A potential strategy for synthesizing this compound via carbonylation could involve the hydrocarboxylation of an appropriately substituted unsaturated precursor. For example, the palladium-catalyzed carbonylation of an alkene like hept-2-enoic acid could, in principle, lead to the formation of this compound. The regioselectivity of the carbonylation would be a critical factor to control.

More advanced carbonylation methods, such as the double carbonylation of epoxides, have been developed for the synthesis of succinic anhydrides, which are direct precursors to succinic acids. acs.org This reaction proceeds in two stages: the initial carbonylation of the epoxide to a β-lactone, followed by a second carbonylation to form the succinic anhydride (B1165640). acs.org Applying this to a suitable epoxide precursor could provide a pathway to 2-pentylsuccinic anhydride, which can be readily hydrolyzed to the diacid.

Table 2: Conceptual Carbonylation Approach to this compound

| Precursor Type | Catalyst System (Example) | Carbonyl Source | Potential Product |

| Unsaturated carboxylic acid ester | Palladium complex | Carbon monoxide | This compound ester |

| Substituted epoxide | Bimetallic catalyst (e.g., [(ClTPP)Al(THF)2]+[Co(CO)4]-) | Carbon monoxide | 2-Pentylsuccinic anhydride |

Asymmetric Synthesis and Chiral Control

The presence of a stereocenter at the C2 position of this compound means that it can exist as two enantiomers. The synthesis of enantiomerically pure forms of this compound requires the use of asymmetric synthesis techniques.

Enantioselective Approaches to Chiral this compound Derivatives

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. A powerful method for achieving this is through asymmetric hydrogenation of a prochiral substrate using a chiral catalyst. For the synthesis of 2-alkylsuccinic acids, this typically involves the hydrogenation of a 2-alkylidene succinic acid or its ester. anhuisunsingchem.com

For instance, 2-pentylidenebutanedioic acid could be hydrogenated using a rhodium complex with a chiral bisphosphine ligand, such as (R,R)-DiPAMP or BINAP. google.com The choice of the chiral ligand is crucial for achieving high enantioselectivity, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the double bond. This approach has been successfully used to prepare various (R)-succinic acid derivatives with high optical purity. google.com

Another enantioselective strategy is the parallel kinetic resolution of monosubstituted succinic anhydrides. brandeis.edu This method uses a chiral catalyst, such as a modified cinchona alkaloid, to catalyze the alcoholysis of a racemic succinic anhydride. The two enantiomers of the anhydride react at different rates and with different regioselectivity, leading to the formation of two different, separable, and enantiomerically enriched monoester products. brandeis.edu

Diastereoselective Synthetic Strategies

Diastereoselective synthesis is employed when a molecule with a pre-existing chiral center is modified to create a new stereocenter. The stereochemical outcome of the reaction is influenced by the existing chirality. One common approach is the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated carbonyl compound.

For the synthesis of substituted succinates, a diastereoselective conjugate addition of an organocuprate to a chiral fumarate (B1241708) can be employed. nih.gov In a potential application to this compound, a pentyl-containing organocuprate could be added to a fumarate ester derived from a chiral alcohol. The chiral auxiliary (the alcohol) directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-pentylsuccinate.

Another diastereoselective method involves the alkylation of a chiral enolate. For example, a succinate derivative can be attached to a chiral auxiliary to form a chiral succinoyl complex. Deprotonation of this complex generates a chiral enolate, which can then be alkylated with a pentyl halide. The steric hindrance of the chiral auxiliary directs the alkylation to occur from a specific face, resulting in a high degree of diastereoselectivity. rsc.org

Role of Chiral Auxiliaries in Stereochemical Induction

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A widely used class of chiral auxiliaries is the Evans oxazolidinones. nih.gov For the synthesis of a chiral this compound derivative, a succinic acid monoester could be coupled to an Evans auxiliary. The resulting imide can be deprotonated to form a chiral enolate, which is then alkylated with a pentyl halide. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite side, thus inducing a high level of diastereoselectivity. wikipedia.org Subsequent hydrolysis of the imide removes the chiral auxiliary and provides the enantiomerically enriched 2-pentylsuccinic acid derivative.

Another example is the use of chiral iron succinoyl complexes. rsc.org In this approach, the succinyl moiety is attached to a chiral iron complex. Alkylation of the enolate derived from this complex with a pentyl halide proceeds with high regio- and stereoselectivity to give the β-alkylated product. Oxidative decomplexation then releases the homochiral α-alkyl succinic acid derivative. rsc.orgrsc.org

Table 3: Overview of Asymmetric Strategies for this compound Synthesis

| Strategy | Key Transformation | Chiral Influence | Typical Outcome |

| Enantioselective Hydrogenation | Hydrogenation of 2-pentylidenebutanedioic acid | Chiral catalyst (e.g., Rh-BINAP) | High enantiomeric excess of one enantiomer |

| Diastereoselective Conjugate Addition | Addition of a pentyl organocuprate to a chiral fumarate | Chiral auxiliary on the fumarate | High diastereomeric excess, leading to high enantiomeric excess after auxiliary removal |

| Chiral Auxiliary-Controlled Alkylation | Alkylation of a succinate-derived enolate | Chiral auxiliary (e.g., Evans oxazolidinone) | High diastereomeric excess, leading to high enantiomeric excess after auxiliary removal |

Novel and Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For this compound, this involves the adoption of catalytic methods that enhance atom economy and the design of sustainable synthetic pathways.

Catalytic Methods for Atom Economy and Efficiency

Atom economy is a fundamental principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. monash.edusavemyexams.com Catalytic processes are instrumental in achieving high atom economy by enabling reactions that proceed with minimal waste generation. monash.edunwnu.edu.cn In the context of synthesizing dicarboxylic acids like this compound, catalytic approaches can offer significant advantages over traditional stoichiometric methods, which often generate substantial waste. monash.edu

The use of transition metal catalysts, for instance, can facilitate a variety of carbon-carbon bond-forming reactions under milder conditions, enhancing both selectivity and efficiency. nwnu.edu.cn While specific catalytic syntheses for this compound are not extensively detailed in the provided results, the principles of catalytic additions and cycloadditions are broadly applicable to its synthesis. nwnu.edu.cn For example, greener synthetic routes for similar compounds, such as ibuprofen, have successfully employed catalytic processes to dramatically improve atom economy from approximately 40% in traditional routes to much higher efficiencies. monash.edu

Table 1: Comparison of Traditional vs. Green Synthesis of Ibuprofen

| Parameter | Traditional "Brown" Route | Green Catalytic Route |

|---|---|---|

| Number of Steps | Six | Fewer (Catalytic) |

| Atom Economy | ~40% monash.edu | Significantly Higher |

| Waste Products | Substantial, including toxic inorganic salts monash.edu | Minimized |

Sustainable Synthetic Route Development

The development of sustainable synthetic routes extends beyond atom economy to encompass the use of renewable feedstocks and environmentally friendly reaction conditions. chemistryjournals.netmcgill.ca For the production of dicarboxylic acids, there is a growing interest in bio-based routes. For example, succinic acid, the parent compound of this compound, is now being produced from renewable resources through fermentation processes, representing a significant move towards greener chemistry. mcgill.ca

Biocatalytic and Fermentative Production Pathways

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. illinois.edumdpi.com This approach is characterized by high specificity, including stereo-, regio-, and chemo-selectivity, and operates under mild reaction conditions. illinois.edumedcraveonline.com

Microbial Transformation and Bioconversion Processes

Microbial biotransformation harnesses the metabolic pathways of microorganisms like bacteria, fungi, and yeasts to perform specific chemical modifications on a substrate. medcraveonline.cominflibnet.ac.in This process can be used to produce complex molecules that are difficult to synthesize chemically. mdpi.com The natural product actinonin (B1664364), for instance, contains a 2-pentylsuccinic acid moiety and is produced by microorganisms. mdpi.comresearchgate.net

The versatility of microbial transformations allows for a wide range of reactions, including oxidation, reduction, hydrolysis, and the formation of new carbon bonds. medcraveonline.comnmb-journal.com The process begins with screening for microorganisms that possess the desired enzymatic activity. acs.org Once identified, these microbes can be used as whole-cell biocatalysts, which has the advantage of not requiring the isolation of specific enzymes or the recycling of cofactors. illinois.edu

Table 2: Key Aspects of Microbial Biotransformation

inflibnet.ac.inillinois.edumedcraveonline.comacs.orgnmb-journal.comnih.gov| Aspect | Description | Reference |

|---|---|---|

| Principle | Utilizes enzymes within microbial cells to catalyze chemical reactions. | |

| Advantages | High specificity, mild reaction conditions, and the ability to perform complex transformations. | |

| Process | Involves screening for suitable microorganisms and using them as whole-cell catalysts. | |

| Applications | Production of pharmaceuticals, fine chemicals, and other valuable compounds. |

Enzyme-Catalyzed Synthetic Routes

The use of isolated enzymes offers a more targeted approach to biocatalysis. mdpi.com Enzymes, as natural catalysts, can be employed to perform specific transformations with high efficiency and selectivity. mdpi.comnih.gov For the synthesis of chiral molecules like the stereoisomers of this compound, the stereoselectivity of enzymes is a particularly significant advantage. illinois.edu

A wide variety of enzymes, including oxidoreductases, transferases, hydrolases, and lyases, can be used to catalyze a vast range of chemical reactions. mdpi.comwou.edu For example, lipases are commonly used in the synthesis of sugar fatty acid esters, demonstrating the potential for enzymatic acylation reactions that could be relevant to the synthesis of this compound derivatives. rsc.org Furthermore, enzymes like alcohol dehydrogenases can be used for the stereoselective reduction of ketones, a reaction type that could be employed in a synthetic route to chiral dicarboxylic acids. nih.gov The development of enzyme-catalyzed processes often involves screening for new enzymes and optimizing their performance through protein engineering. illinois.eduacib.at

Chemical Reactivity and Transformation of 2 Pentylbutanedioic Acid

Carbonyl Group Chemistry and Transformations

The chemistry of 2-pentylbutanedioic acid is dominated by its two carbonyl groups, which are part of the carboxylic acid functionalities. wikipedia.orglibretexts.org The carbonyl carbon is sp² hybridized, and the C=O bond is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. gacariyalur.ac.inlibretexts.org

However, the reactivity of the carbonyl group in a carboxylic acid is different from that in aldehydes or ketones. libretexts.org The adjacent hydroxyl group can donate a lone pair of electrons through resonance, which reduces the electrophilicity of the carbonyl carbon. This makes carboxylic acids less reactive towards nucleophiles than aldehydes or ketones. libretexts.org

The primary transformation involving the carbonyl group is nucleophilic acyl substitution. libretexts.org In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl group is reformed by the elimination of the leaving group, which in this case is a hydroxyl group (as water, following protonation). This mechanism underlies the esterification, amidation, and anhydride (B1165640) formation reactions discussed previously.

Role of 2 Pentylbutanedioic Acid As a Building Block in Complex Organic Synthesis

Precursor in Natural Product Analog Synthesis

The structural framework of 2-pentylbutanedioic acid is found within several naturally occurring molecules, most notably those with significant biological activity. Its incorporation is key to creating synthetic versions and analogs of these compounds for further study.

Contribution to N-Hydroxyl-2-pentyl Succinamic Acid Core Structures (e.g., Actinonin-related scaffolds)

A critical application of a this compound-derived moiety is in the formation of the N-hydroxy-2-pentyl-succinamic acid (HPS) "warhead". researchgate.net This chemical group is a defining feature of potent metalloproteinase inhibitors like actinonin (B1664364). researchgate.netwikipedia.org Actinonin is a naturally occurring antibacterial agent that has also shown anti-tumor activity. wikipedia.org The hydroxamate portion of the molecule, derived from the succinamic acid structure, is crucial for its biological function, as it effectively chelates metal ions, such as the divalent cations found in the active sites of enzymes like peptide deformylase. researchgate.netnih.govuni-bielefeld.de The synthesis of actinonin and its analogs often involves creating the (2R)-2-pentylbutanediamide core structure, highlighting the importance of this specific building block. wikipedia.org One documented synthesis of (-)-actinonin was achieved in seven steps, starting from commercially available dimethyl maleate. researchgate.net

Elucidation of Biosynthetic Pathways

Genomic-led approaches and characterization studies of the actinonin biosynthetic gene cluster (BGC) have shed light on how microorganisms naturally produce these complex molecules. researchgate.netnih.gov Research has confirmed the gene cluster responsible for actinonin production and identified the specific enzyme, an AurF-like oxygenase named ActI, that performs the N-hydroxylation step to form the critical hydroxamate warhead. nih.govuni-bielefeld.de By understanding the natural biosynthetic pathway, chemists can gain insights for developing more efficient laboratory syntheses of actinonin and related novel compounds. researchgate.netnih.gov These studies help determine the precise sequence of enzymatic reactions, including the incorporation of the pentylsuccinyl unit, that lead to the final natural product. researchgate.net

Intermediate in Specialized Chemical Synthesis

Beyond natural products, the dicarboxylic acid nature of this compound makes it a versatile intermediate for constructing specialized molecules with tailored properties and functions.

Utility in the Construction of Macrocyclic Structures

Macrocycles, large ring-like molecules, are a significant class of compounds in drug discovery and materials science. nih.govnih.gov The synthesis of these structures is challenging due to the kinetic difficulty of forming large rings. nih.gov A common strategy involves the use of linear precursors containing reactive functional groups at each end that can be joined in an intramolecular cyclization reaction. nih.govnih.gov Dicarboxylic acids like this compound are ideal candidates for such strategies. The two carboxylic acid groups can be activated and reacted with other difunctional molecules, such as diamines or diols, to form large macrocyclic amides or esters. mdpi.comcore.ac.uk The pentyl group of this compound would be incorporated into the macrocyclic ring, influencing its conformation and properties.

Applications in the Synthesis of Functionalized Organic Molecules

A building block in organic synthesis is a molecule with reactive functional groups used for the assembly of more complex architectures. sigmaaldrich.comwikipedia.org this compound fits this description perfectly, with its two carboxylic acid groups providing handles for chemical modification. lifechemicals.com These acidic groups can be converted into a wide array of other functional groups, such as esters, amides, acyl halides, and alcohols. For instance, succinic acid itself is used as a comonomer in the synthesis of biodegradable polyesters like poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES). mdpi.com Similarly, this compound could be polymerized with diols to create functionalized polyesters, where the pentyl chain would impart increased hydrophobicity and altered material properties compared to a standard succinic acid-based polymer.

Strategic Incorporation in Retrosynthetic Analysis

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules. ias.ac.inicj-e.org It involves mentally working backward from the desired target molecule, breaking it down into simpler, commercially available precursors through a series of "disconnections." ias.ac.inchemistry.coachlkouniv.ac.in

When a target molecule contains a pentyl-substituted dicarboxylic acid fragment, this compound becomes a logical and strategic "synthon"—an idealized fragment resulting from a disconnection. lkouniv.ac.in The process involves identifying the key bonds that could be formed using reliable chemical reactions. For a complex molecule containing the this compound core, a chemist would perform a disconnection at the bonds linking the carboxylic acid groups to the rest of the molecule (e.g., ester or amide linkages). This simplifies the target, leading back to this compound as a key intermediate or starting material. This simplifies the synthetic problem by breaking the target down into manageable, recognizable building blocks. icj-e.orgslideshare.net

Biochemical and Biological Research Significance of 2 Pentylbutanedioic Acid Non Clinical Focus

Involvement in Microbial Metabolism and Fermentation Processes

The role of organic acids in microbial metabolism is fundamental, influencing everything from cellular energy to the sensory characteristics of fermented foods. researchgate.netnih.govnih.gov While the direct contribution of 2-pentylbutanedioic acid to common fermented products is not extensively documented, the study of related alkylsuccinates provides a framework for understanding its potential origins and functions in specific microbial ecosystems.

The flavor profiles of fermented foods like cheese and yogurt are the result of complex biochemical changes brought about by microorganisms. frontiersin.orgresearchgate.net Key metabolic processes, including the breakdown of proteins (proteolysis) and fats (lipolysis), release a cascade of precursor molecules such as amino acids and free fatty acids. nih.gov Microbial enzymes then convert these precursors into a diverse array of volatile and non-volatile compounds, including aldehydes, esters, alcohols, and organic acids, which collectively create the final sensory characteristics of the product. researchgate.net

While many organic acids are known contributors to the taste and aroma of fermented products, the specific identification of this compound as a key flavor compound in common fermented foods like cheese or beer is not established in the available scientific literature. nih.govgoogle.com However, its formation is plausible in environments where precursors like C9 hydrocarbons or fatty acids are present and the necessary microbial pathways exist.

The production of specific metabolites in a fermentation process is intrinsically linked to the composition of the microbial community and the metabolic pathways they employ. frontiersin.orgresearchgate.net The study of alkylsuccinates, the class of molecules to which this compound belongs, points to a highly specialized origin. Research has identified alkylsuccinates as key metabolites in the anaerobic degradation of alkanes (hydrocarbons). researchgate.net

This process, known as fumarate (B1241708) addition, is carried out by specific syntrophic bacteria, such as those from the genus Smithella. researchgate.net In this pathway, the microbe adds fumarate across a C-H bond of an alkane to activate the otherwise inert molecule, forming an alkylsuccinate. This mechanism has been identified as the primary method for initiating the breakdown of C9 to C12 n-alkanes under anaerobic conditions. researchgate.net Therefore, the presence of this compound would strongly correlate with microbial communities capable of anaerobic hydrocarbon metabolism rather than with the typical lactic acid bacteria found in most fermented foods. researchgate.netgoogle.com

Metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites in a biological system, could further elucidate the production and consumption of this compound within such specialized microbial consortia. researchgate.net

Participation in Metabolic Pathways of Biological Systems

The structural similarity of this compound to fundamental metabolites like succinate (B1194679) and fatty acids suggests its potential involvement in core metabolic cycles. Its biological role is likely defined by these linkages.

Succinate is a central metabolite in aerobic and anaerobic organisms, acting as a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govnih.gov Many anaerobic and facultative anaerobic microbes also produce succinic acid as a major end-product of fermentation, often utilizing the reductive branch of the TCA cycle. nih.govgoogle.comresearchgate.net

The primary known biosynthetic pathway for this compound and other alkylsuccinates is the "fumarate addition" mechanism used by anaerobic bacteria to degrade hydrocarbons. researchgate.net This pathway directly links the compound to the TCA cycle, as fumarate is itself a key intermediate in the cycle. The reaction, catalyzed by the enzyme alkylsuccinate synthase, effectively connects alkane metabolism with the central carbon metabolism of the cell. researchgate.net How this compound, once formed, is further catabolized is less clear, but it would likely be processed through pathways capable of handling substituted dicarboxylic acids.

Table 1: Key Microbial Genera and Pathways in Alkylsuccinate Formation

| Microbial Genus | Metabolic Process | Key Enzyme/Pathway | Resulting Compound Class |

| Smithella | Anaerobic n-alkane degradation | Alkylsuccinate synthase (assA gene) | Alkylsuccinates |

| Various Bacteria | Reductive TCA Cycle | Fumarate reductase | Succinic Acid |

Fatty acid metabolism involves the breakdown (β-oxidation) and synthesis of long-chain hydrocarbons. Given that the pentyl group of this compound is a hydrocarbon chain, a metabolic link is highly probable. The anaerobic degradation of alkanes, which are the core structures of fatty acid tails, via fumarate addition provides the most direct known link. researchgate.net

This pathway can be seen as an alternative to the aerobic β-oxidation pathway for activating and degrading hydrocarbons. Once the alkylsuccinate is formed, it is believed to undergo further degradation. The proposed mechanism involves the conversion of the alkylsuccinate to a coenzyme A (CoA) derivative, which then enters a modified β-oxidation pathway for further breakdown, ultimately feeding into the central metabolism of the cell. Thus, this compound can be considered an intermediate that bridges hydrocarbon/fatty acid degradation with the succinate-related metabolic cycles.

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites within a biological sample. Such studies have been conducted on various animal models to identify biomarkers for health and disease or to understand metabolic responses to certain stimuli. nih.govnih.gov

Despite the known formation of this compound in specific microbial systems, a review of the scientific literature indicates that it has not been reported as a detected metabolite in untargeted metabolomics studies of animal biological matrices such as rat tissue or urine. researchgate.netnih.gov Its presence would likely be contingent on the exposure of the animal to the specific anaerobic, alkane-degrading microbes that are capable of its synthesis, which would not occur under standard laboratory conditions.

Enzyme Interactions and Inhibition Studies

The biochemical significance of this compound and its derivatives extends to their interaction with various enzyme systems. Research in non-clinical settings has highlighted their role as modulators of key enzymes involved in tissue remodeling and cellular signaling pathways. These interactions are primarily centered on the inhibition of metalloproteinases and peptide deformylases, as well as the modulation of biochemical pathways such as prostaglandin (B15479496) synthesis.

Role in Metalloproteinase Inhibition Mechanisms

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. wikipedia.orgmdpi.com Their activity is essential for physiological processes, but when dysregulated, they contribute to various pathological conditions. wikipedia.org Consequently, the development of MMP inhibitors (MMPIs) is a significant area of biochemical research. nih.gov

Carboxylic acid derivatives, particularly those based on a succinyl (butanedioic acid) backbone, have been investigated as MMP inhibitors. nih.gov The inhibitory mechanism of these compounds often involves the carboxylic acid group acting as a zinc-binding group (ZBG), which chelates the catalytic Zn²⁺ ion in the MMP active site. wikipedia.orgnih.gov This interaction blocks the enzyme's catalytic activity, preventing the breakdown of ECM proteins. nih.gov

While direct studies on this compound as an MMP inhibitor are not extensively documented, research on analogous succinyl derivatives provides insight into the potential mechanism. Structure-activity relationship studies on a series of succinyl hydroxamates and their corresponding carboxylic acid analogues have demonstrated that selectivity for different MMPs, such as MMP-2 and MMP-3, can be influenced by the stereochemistry and nature of side chains attached to the succinyl core. nih.gov For instance, certain imidazole (B134444) and thiazole (B1198619) substituted carboxylic acid derivatives have shown superior MMP-2 inhibitory effects compared to corresponding hydroxamic acid compounds. frontiersin.org

The general principle involves the inhibitor molecule fitting into the active site cleft of the enzyme, with the ZBG coordinating the zinc ion and the side chains engaging in specific interactions with the enzyme's substrate-binding pockets (subsites). The pentyl group of this compound would occupy one of these subsites, contributing to the binding affinity and potential selectivity of the inhibition.

| Inhibitor Class | Core Structure | Zinc-Binding Group (ZBG) | Mechanism of Action | Target Enzyme Example |

|---|---|---|---|---|

| Carboxylic Acid-Based Inhibitors | Succinyl (Butanedioic acid) | Carboxylate (-COOH) | Monodentate chelation of the active site Zn²⁺ ion. nih.gov | MMP-2, MMP-3 nih.gov |

| Hydroxamate-Based Inhibitors | Succinyl (Butanedioic acid) | Hydroxamic Acid (-CONHOH) | Bidentate chelation of the active site Zn²⁺ ion. nih.gov | MMP-2, MMP-3, MMP-9 wikipedia.orgnih.gov |

| Phosphorus-Based Inhibitors | Peptidomimetic | Phosphinate, Phosphonate | Mimics the tetrahedral transition state of peptide bond hydrolysis. nih.gov | Various MMPs |

Interaction with Peptide Deformylase Enzymes in Bacterial Systems

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis. nih.govwikipedia.org In bacteria, protein synthesis is initiated with N-formylmethionine. PDF removes this N-formyl group from the nascent polypeptide chain, a crucial step for producing mature, functional proteins. wikipedia.org The essential nature of this enzyme in a wide range of pathogenic bacteria makes it an attractive target for the development of novel antibacterial agents. nih.gov

PDF inhibitors are designed to block the active site of the enzyme, thereby disrupting protein maturation and inhibiting bacterial growth. nih.gov The active site of PDF contains a metal ion (typically Fe²⁺ or Zn²⁺) that is critical for its catalytic activity. wikipedia.org

While research directly implicating this compound in PDF inhibition is limited, derivatives of structurally related alkylsuccinic acids have been utilized in the discovery of PDF inhibitors. For example, 4-mono-methyl 2-(R)-butylsuccinic acid has been used as a building block in the combinatorial synthesis of chemical libraries aimed at identifying potent PDF inhibitors. nih.gov These libraries have led to the identification of compounds like VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, which demonstrates potent inhibition of the E. coli PDF enzyme with a Kᵢ of 0.24 nM and exhibits activity against various bacterial pathogens. nih.gov

The inhibitory mechanism of these succinyl derivatives typically involves a pharmacophore element that chelates the metal ion in the PDF active site, attached to a substituted scaffold that mimics the transition state of the deformylation reaction. nih.gov The alkyl group (such as a butyl or pentyl group) occupies a hydrophobic pocket within the enzyme's active site, contributing to the binding affinity. This suggests that the this compound scaffold could potentially serve as a basis for designing PDF inhibitors.

| Inhibitor Type | Core Scaffold Example | Key Features | Mechanism | Significance |

|---|---|---|---|---|

| Alkylsuccinyl Hydroxamates | 2-(R)-butylsuccinic acid nih.gov | Hydroxamate ZBG, alkyl side chain | Chelates the active site metal ion; alkyl group occupies hydrophobic pocket. | Potent inhibition of bacterial PDF. nih.gov |

| N-formyl hydroxylamines | Peptidomimetic | Contains cyclic azaamino acid moiety. nih.gov | Blocks the enzyme's active site. | Antibacterial activity against respiratory pathogens. nih.gov |

Biochemical Pathways Modulated by this compound or its Derivatives (e.g., PGF2α synthesis in bovine luteal cells)

Research has identified a direct role for this compound in modulating critical biochemical signaling pathways within specific cell types. A notable example is its effect on the synthesis of Prostaglandin F2α (PGF2α) in the bovine corpus luteum (CL). The corpus luteum is a transient endocrine gland essential for establishing and maintaining pregnancy, primarily through the production of progesterone (B1679170). frontiersin.org The regression, or luteolysis, of the CL is necessary to initiate a new estrous cycle if pregnancy does not occur, and this process is largely triggered by PGF2α. frontiersin.orgnih.gov

A study investigating factors in bovine luteal cells identified (2S)-2-pentylbutanedioic acid as a compound that stimulates the synthesis of PGF2α in the cow's corpus luteum. mdpi.com This modulation of PGF2α is significant because this prostanoid is the primary luteolytic hormone in cattle, inducing a decline in progesterone production (functional luteolysis) and promoting tissue degeneration via apoptosis (structural luteolysis). frontiersin.orgnih.gov The synthesis of PGF2α is a multi-step enzymatic process starting from arachidonic acid, which is converted to PGH2 by cyclooxygenase (COX) enzymes, and then PGH2 is converted to PGF2α. nih.gov The stimulation of this pathway by this compound indicates its role as a signaling molecule within this specific physiological context.

| Compound | Biological System | Observed Effect | Biochemical Pathway Affected | Reference |

|---|---|---|---|---|

| (2S)-2-pentylbutanedioic acid | Bovine Corpus Luteum Cells | Stimulation of PGF2α synthesis. | Prostaglandin Synthesis | mdpi.com |

| (2S)-2-pentylbutanedioic acid | Sheep Endometrium | Inhibition of 9-keto-PGE2 reductase (PGE2 to PGF2α conversion). | Prostaglandin Synthesis | mdpi.com |

| Prostaglandin F2α (PGF2α) | Bovine Luteal Cells | Induces functional and structural luteolysis. nih.gov | Apoptosis and Steroidogenesis Pathways | frontiersin.orgnih.govnih.gov |

| Luteinizing Hormone (LH) | Bovine Luteal Cells | Stimulates PGF production. nih.gov | Prostaglandin Synthesis | nih.gov |

Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies

Chromatography is the cornerstone for the separation and analysis of 2-Pentylbutanedioic acid from complex mixtures. Its dual carboxylic acid functional groups and the alkyl chain necessitate specific approaches for effective separation and detection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic acids like this compound. The separation is typically achieved using reversed-phase (RP) chromatography.

Detailed research on analogous dicarboxylic acids demonstrates that C18 columns are effective for separation. The mobile phase usually consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic conditions (e.g., using formic acid or phosphoric acid) are essential to suppress the ionization of the carboxylic acid groups, leading to better retention and improved peak shape. Detection is commonly performed using a UV detector at a low wavelength, typically around 210 nm, where the carboxylic acid group exhibits absorbance.

A typical HPLC method for the analysis of short-chain dicarboxylic acids, which could be adapted for this compound, is summarized in the table below.

Table 1: Illustrative HPLC-UV Method Parameters for Dicarboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient Elution depending on sample complexity |

| Flow Rate | 0.6 - 1.0 mL/min |

| Column Temp. | 30-40°C |

| Injection Vol. | 10 µL |

| Detection | UV at 210 nm |

Gas Chromatography (GC) is a powerful tool for separating volatile compounds. However, due to the low volatility and high polarity of dicarboxylic acids like this compound, direct analysis is challenging. Therefore, a chemical derivatization step is required to convert the non-volatile acid into a volatile ester or silyl (B83357) derivative.

The most common derivatization procedures involve esterification or silylation. lookchem.comhmdb.ca Esterification can be performed using reagents like BF₃/n-butanol, which converts the carboxylic acids into their corresponding butyl esters. gcms.cz Silylation, another robust method, uses reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. lookchem.comhmdb.ca Studies comparing these methods have shown that silylation with BSTFA can offer lower detection limits and higher reproducibility for the analysis of C3-C9 dicarboxylic acids. lookchem.com

Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). GC-MS provides not only retention time data for quantification but also mass spectra that give definitive structural information. The separation is typically performed on nonpolar or mid-polarity capillary columns, such as those with a 5% phenylmethylpolysiloxane stationary phase. hmdb.ca

Table 2: Typical GC-MS Analysis Workflow for this compound

| Step | Description | Details |

|---|---|---|

| 1. Extraction | Isolation of the acid from the sample matrix. | Liquid-liquid extraction or solid-phase extraction. |

| 2. Derivatization | Conversion to a volatile form. | Silylation with BSTFA or Esterification with BF₃/butanol. |

| 3. GC Separation | Separation of derivatized analytes. | Capillary column (e.g., DB-5MS), temperature programmed run. |

| 4. MS Detection | Identification and Quantification. | Electron Ionization (EI), scanning for characteristic fragment ions. |

For the TMS derivative of a succinic acid analog, characteristic ions in the mass spectrum would include the molecular ion [M]+, a fragment corresponding to the loss of a methyl group [M-15]+, and prominent ions like m/z 147, which is characteristic of silylated carboxylates. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in metabolomics for the sensitive and specific quantification of a wide range of compounds, including organic acids. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for analyzing this compound in complex biological samples like plasma, urine, or tissue extracts. thepharmajournal.comnih.govspectrabase.com

For metabolomics studies, LC-MS methods can be either targeted, focusing on quantifying a specific set of known metabolites, or untargeted, aiming to profile all detectable metabolites in a sample. spectrabase.comdocbrown.info In either case, reversed-phase chromatography under acidic mobile phase conditions is often employed. Detection is typically achieved using an electrospray ionization (ESI) source, usually in negative ion mode, which is highly sensitive for deprotonated carboxylic acids [M-H]⁻. chemicalbook.com Tandem mass spectrometry (MS/MS) can be used to enhance selectivity and provide structural confirmation by monitoring specific fragmentation transitions. thepharmajournal.comnih.gov Derivatization strategies can also be employed to improve chromatographic separation and ionization efficiency, leading to significantly lower limits of detection, sometimes reaching femtogram levels. thepharmajournal.com

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound and for studying its behavior and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pentyl chain and the succinic acid backbone. The acidic protons of the carboxyl groups would typically appear as a broad singlet far downfield (10-13 ppm), though they are often exchanged with deuterium (B1214612) when using solvents like D₂O. researchgate.net The ¹³C NMR spectrum is also highly informative, with the carboxyl carbons resonating at a characteristic downfield shift of approximately 170-185 ppm. researchgate.net

Beyond simple structure confirmation, NMR is used to study the three-dimensional conformation of dicarboxylic acids in solution. spectrabase.comchemicalbook.com By analyzing vicinal proton-proton coupling constants (³JHH), researchers can determine the preferred rotational conformations (rotamers) around the carbon-carbon bonds. chemicalbook.com These conformational preferences can be influenced by the solvent, pH, and the presence of intramolecular hydrogen bonding, providing insights into the molecule's behavior in different chemical environments. spectrabase.comchemicalbook.com

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

| Atom Position (Structure-based) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) & Multiplicity |

|---|---|---|

| Carboxyl (C1) | ~177 | ~12 (broad s, 2H) |

| Carboxyl (C4) | ~179 | - |

| Methine (C2) | ~45 | ~2.7 (m, 1H) |

| Methylene (B1212753) (C3) | ~35 | ~2.5 (m, 2H) |

| Pentyl-CH₂ (α) | ~32 | ~1.6 (m, 2H) |

| Pentyl-CH₂ (β) | ~30 | ~1.3 (m, 2H) |

| Pentyl-CH₂ (γ) | ~22 | ~1.3 (m, 2H) |

| Pentyl-CH₃ (δ) | ~14 | ~0.9 (t, 3H) |

Note: Predicted values are illustrative. Actual shifts are dependent on solvent and other experimental conditions. The two carboxyl protons are chemically equivalent on average due to rapid exchange.

Infrared (IR) Spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and alkyl groups.

The most distinct feature is the very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, which typically appears in the region of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration gives rise to a very strong and sharp absorption band, typically found around 1700-1725 cm⁻¹ for a saturated carboxylic acid dimer. The presence of the pentyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Strong, very broad |

| 2850-2960 | C-H stretch | Alkyl CH₂, CH₃ | Strong |

| 1700-1725 | C=O stretch | Carboxylic Acid (dimer) | Very Strong |

| ~1410 | C-O-H bend | Carboxylic Acid | Medium |

| ~1210-1320 | C-O stretch | Carboxylic Acid | Strong |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Boron trifluoride |

| Formic acid |

| Methanol |

| n-Butanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Phosphoric acid |

Advanced Analytical Method Development for Complex Research Matrices

The accurate and precise measurement of this compound in complex research matrices, such as biological fluids (e.g., urine, plasma) and environmental samples, presents significant analytical challenges. These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the analysis, necessitating the development of highly selective and sensitive analytical methods. Advanced analytical strategies, primarily centered around chromatography coupled with mass spectrometry, have been developed to overcome these challenges.

The development of such methods typically involves a multi-step process that includes efficient sample preparation, high-resolution chromatographic separation, and sensitive detection. The goal is to isolate this compound from the matrix, separate it from potential isomers and other interfering substances, and detect it with a high degree of certainty and accuracy.

A key aspect of method development is the derivatization of this compound, particularly for gas chromatography-based analysis. Derivatization, often through silylation, enhances the volatility and thermal stability of the compound, making it amenable to GC analysis and improving its chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds and is well-suited for the determination of this compound after derivatization. The method offers excellent chromatographic resolution and highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

In a typical GC-MS method, the derivatized this compound is separated on a capillary column, with the choice of stationary phase being critical for resolving it from other organic acids in the sample. Following separation, the compound is ionized, commonly by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only specific characteristic ions of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of polar compounds like dicarboxylic acids in complex matrices, often without the need for derivatization. This technique combines the high separation power of liquid chromatography with the exceptional selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS workflow, this compound is separated by reverse-phase or hydrophilic interaction liquid chromatography (HILIC). The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The precursor ion corresponding to this compound is then selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a very high degree of selectivity and is the gold standard for quantitative bioanalysis.

The table below summarizes typical parameters that would be established during the development of an LC-MS/MS method for the analysis of this compound.

| Parameter | Description | Typical Value/Condition |

| Chromatographic Mode | The type of liquid chromatography used for separation. | Reverse-Phase or HILIC |

| Column | The stationary phase used for chromatographic separation. | C18 or Amide-based column |

| Mobile Phase | The solvent system used to elute the analyte from the column. | Gradient of water with formic acid and acetonitrile with formic acid |

| Ionization Mode | The method used to ionize the analyte. | Negative Ion Electrospray (ESI-) |

| Precursor Ion (m/z) | The mass-to-charge ratio of the deprotonated molecule. | 187.1 |

| Product Ions (m/z) | The mass-to-charge ratios of characteristic fragments for MRM. | Specific transitions would be determined experimentally. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Low ng/mL to pg/mL range |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately quantified. | Low ng/mL range |

The development of these advanced analytical methods is essential for elucidating the role of this compound in various biological processes and for its potential use as a biomarker. The high sensitivity and selectivity of techniques like GC-MS and LC-MS/MS allow for the reliable measurement of this compound even at trace levels in complex biological and environmental samples.

Theoretical and Computational Studies of 2 Pentylbutanedioic Acid

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Pentylbutanedioic acid. These computational approaches allow for the exploration of its three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.

The presence of a pentyl group attached to the butanedioic acid backbone introduces significant conformational flexibility. Conformational analysis of this compound is crucial for understanding how its shape influences its properties and interactions. This involves identifying the stable arrangements of atoms (conformers) that correspond to minima on the potential energy surface.

Due to the rotational freedom around the single bonds, particularly within the pentyl chain and the succinic acid core, a multitude of conformers are possible. Computational methods, such as molecular mechanics and more accurate quantum chemical calculations, can be employed to systematically explore the conformational space. The relative energies of these conformers can be calculated to construct an energy landscape, which maps the potential energy as a function of specific dihedral angles.

For analogous short-chain dicarboxylic acids, studies have shown that both gauche and trans conformations can be energetically favorable. uni-hannover.de The interplay of steric hindrance from the pentyl group and potential intramolecular hydrogen bonding between the two carboxylic acid moieties will likely dictate the most stable conformations of this compound. The lowest energy conformers are those that will be most populated at equilibrium and are therefore of greatest interest for understanding the molecule's behavior in different environments.

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic distribution within this compound.

Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive). For this compound, the MEP would be expected to show highly negative potentials around the oxygen atoms of the carboxylic acid groups, indicating their propensity to act as hydrogen bond acceptors or to be deprotonated. These calculations are fundamental for predicting how the molecule will interact with other molecules, including biological targets.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, this could involve studying its synthesis, degradation, or metabolic transformations.

For instance, the synthesis of substituted succinic acids can be modeled to understand the stereoselectivity and efficiency of different synthetic routes. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates.

Furthermore, if this compound is involved in biological processes, computational methods can be used to model its enzymatic conversion. This can help in understanding how the enzyme's active site catalyzes the reaction and the role of specific amino acid residues.

Structure-Activity Relationship (SAR) Studies in Enzyme Binding and Inhibition

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, which has been identified as a nitric oxide donor and an inhibitor of 9-keto-PGE2 reductase, computational SAR studies can be invaluable. electrochemsci.org

By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain, altering the stereochemistry, or introducing other functional groups), researchers can predict how these changes will affect its binding affinity for a target enzyme. Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically relate structural descriptors (such as steric, electronic, and hydrophobic properties) to the observed biological activity.

These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective inhibitors. For example, the role of the pentyl group's hydrophobicity and the precise positioning of the carboxylic acid groups for interaction with the enzyme's active site can be systematically explored.

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To gain a more detailed, atomic-level understanding of how this compound interacts with its biological targets, such as 9-keto-PGE2 reductase, molecular docking and molecular dynamics (MD) simulations can be employed.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method can be used to place this compound into the active site of its target enzyme, providing a plausible binding mode. The docking results can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the binding affinity.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the interactions in a solvated environment, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. MD simulations can reveal how the flexibility of both the ligand and the protein influences the binding process and can help to refine the understanding of the molecular basis of inhibition.

Potential Applications in Materials Science and Industrial Chemistry Non Pharmaceutical

Use as a Monomer or Precursor for Polymer Synthesis

As a bifunctional monomer, 2-pentylbutanedioic acid is a valuable precursor for creating polymers through polycondensation reactions. Its structure is particularly well-suited for the synthesis of polyesters and polyamides, and notably, polyanhydrides.

Polyanhydrides are a class of biodegradable polymers known for their hydrolytically labile anhydride (B1165640) bonds, which allows them to degrade in a controlled manner. nih.govacs.org The synthesis of polyanhydrides often involves the melt condensation of dicarboxylic acids. acs.org In this process, a diacid like this compound would be reacted with a dehydrating agent, such as acetic anhydride, at elevated temperatures to form prepolymers, which are then polymerized under vacuum to achieve a high molecular weight.

The incorporation of the pentyl side chain is critical as it significantly influences the final properties of the polymer. Compared to polymers made from unsubstituted diacids (like succinic acid), the pentyl group imparts increased hydrophobicity. This characteristic can modulate the polymer's degradation rate, making it slower to break down in aqueous environments. nih.gov Furthermore, the alkyl side chain disrupts the packing of polymer chains, leading to a lower melting point and increased solubility in common organic solvents, which can be advantageous for processing. nih.gov

| Property | Polymer from Unsubstituted Diacid (e.g., Sebacic Acid) | Hypothetical Polymer from this compound | Rationale for Difference |

|---|---|---|---|

| Crystallinity | Semi-crystalline | Lower crystallinity / Amorphous | The pentyl side chain disrupts the regular packing of polymer chains, hindering crystal formation. |

| Melting Point (Tm) | Relatively high (e.g., ~80°C for Poly(sebacic anhydride)) | Lower | Reduced crystallinity and weaker intermolecular forces due to the bulky side group. nih.gov |

| Solubility | Soluble in chlorinated solvents | Enhanced solubility in a wider range of organic solvents | The hydrophobic pentyl group increases compatibility with organic solvents. nih.gov |

| Hydrolytic Degradation Rate | Dependent on backbone | Potentially slower | The hydrophobic side chain can sterically hinder the access of water to the hydrolysable anhydride bonds in the polymer backbone. nih.gov |

Role in Specialty Chemical Production

The unique structure of this compound makes it an ideal starting material for a variety of specialty chemicals. Its derivatives, known broadly as alkyl succinic acids or anhydrides, have established roles in numerous industrial sectors. businessresearchinsights.commarketresearchfuture.com

The most common intermediate is the corresponding cyclic anhydride, 2-pentylsuccinic anhydride, formed by the dehydration of the diacid. This anhydride is more reactive and serves as a key building block. Derivatives are used as:

Corrosion Inhibitors: Amide derivatives of succinic acid have demonstrated effective anti-corrosion properties, particularly for protecting metals in aqueous or oil-based systems. semanticscholar.org The alkyl chain helps the molecule adhere to metal surfaces, forming a protective, hydrophobic layer.

Lubricant Additives: Alkyl succinic anhydrides and their derivatives are used to produce additives that act as dispersants and corrosion inhibitors in automotive and industrial lubricants. businessresearchinsights.comgoogle.com

Surfactants and Emulsifiers: By reacting the carboxylic acid groups to form esters or amides with polar head groups, a range of surfactants can be produced. The pentyl group provides the necessary hydrophobic tail for surface activity. businessresearchinsights.com

Paper Sizing Agents: Longer-chain alkenyl succinic anhydrides (ASAs) are widely used to make paper and paperboard water-resistant. researchgate.netwikipedia.org While the pentyl group is shorter than typically used, it demonstrates the principle of using such molecules to control surface properties. wikipedia.org

| Derivative Class | Example Reaction | Potential Industrial Application | Function of the Pentyl Group |

|---|---|---|---|

| Diesters | Reaction with alcohols (e.g., 2-ethylhexanol) | Plasticizers for PVC, specialty lubricants | Provides flexibility and compatibility with organic polymers and base oils. |

| Diamides | Reaction with amines | Corrosion inhibitors, rheology modifiers | Enhances surface adhesion and provides a hydrophobic barrier. semanticscholar.org |

| Half-amides/Half-esters | Reaction with one equivalent of an amine or alcohol | Surfactants, detergents, emulsifying agents | Acts as the hydrophobic tail of the surfactant molecule. businessresearchinsights.com |

| Metal Salts | Neutralization with a metal base (e.g., calcium hydroxide) | Thickening agents for greases, PVC stabilizers | Contributes to the overall solubility and performance in non-polar media. |

Contributions to Bio-based Chemical Feedstocks and Sustainable Processes

The transition away from petrochemical feedstocks toward renewable, bio-based alternatives is a central goal of green chemistry. This compound is well-positioned to contribute to this shift. While direct fermentation routes to this specific molecule are not established, it can be envisioned as a derivative of key bio-based platform chemicals.

Succinic acid is a prime example of a bulk chemical now successfully produced through the fermentation of sugars derived from biomass. ieabioenergy.com This bio-succinic acid can serve as a sustainable starting material. A potential green synthesis pathway would involve the chemical modification of bio-succinic acid, for instance, through alkylation, to attach the pentyl group.

Another avenue involves leveraging feedstocks from the biorefinery concept, which aims to use all components of biomass. For example, 2,3-Butanediol (2,3-BDO) is another platform chemical that can be produced from the fermentation of agro-industrial residues like sugarcane bagasse or oat hulls. nih.govtaylorfrancis.commdpi.comresearchgate.net While not a direct precursor, the development of metabolic pathways and chemical catalysis to produce a range of functionalized molecules from such C4 building blocks opens future possibilities for creating structures like this compound.

By utilizing precursors derived from renewable resources, the resulting polymers and specialty chemicals would have a significantly lower carbon footprint compared to their petroleum-derived counterparts. This aligns with the principles of a circular economy, where waste biomass is valorized into high-value chemical products.

| Aspect | Traditional Petrochemical Route | Potential Bio-based Route |

|---|---|---|

| Primary Feedstock | Crude oil / Natural gas (e.g., via maleic anhydride) | Renewable biomass (e.g., corn, sugarcane) taylorfrancis.com |

| Key Intermediate | Maleic anhydride or butadiene | Bio-succinic acid or other fermentation products (e.g., 2,3-BDO) mdpi.comresearchgate.net |

| Sustainability Profile | Depletes fossil resources; higher carbon footprint | Utilizes renewable carbon; potential for carbon neutrality |

| Key Challenge | Price volatility and environmental impact of fossil fuels | Efficiency and cost-competitiveness of fermentation and downstream chemical conversion steps |

Q & A

Q. What are the established synthetic routes for 2-pentylbutanedioic acid, and how can researchers optimize reaction conditions for lab-scale production?

Methodological Answer:

- Begin with a literature review to identify multi-step synthetic pathways, such as alkylation of butanedioic acid derivatives or catalytic hydrogenation of unsaturated precursors .

- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. For example, test palladium-catalyzed hydrogenation under varying pressures (1–5 atm) and temperatures (25–60°C) to maximize yield .

- Purify intermediates via recrystallization or column chromatography, and confirm purity using HPLC (>95% purity threshold) .

- Data Table Example: Compare yields across conditions (e.g., 60% yield at 40°C vs. 75% at 50°C) and include retention times in appendices .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- Use -NMR to confirm structural integrity: Look for characteristic signals (e.g., pentyl chain protons at δ 0.8–1.5 ppm, carboxylic protons at δ 10–12 ppm) .

- Employ LC-MS for molecular weight verification (expected [M+H]+ ion at m/z 217.2) and HPLC with UV detection (λ = 210 nm) to assess purity .

- Cross-validate data with FT-IR (carboxylic acid C=O stretch at 1700–1725 cm⁻¹) and elemental analysis (C: 58.2%, H: 8.4%) .

- Tip: Include raw spectra in appendices and annotate key peaks in the main text .

Q. How does pH affect the stability of this compound in aqueous solutions, and what experimental protocols ensure reliable stability assessments?

Methodological Answer:

- Prepare buffered solutions (pH 2–10) and incubate samples at 25°C and 40°C. Withdraw aliquots at intervals (0, 24, 48, 72 hrs) .

- Quantify degradation via HPLC, monitoring peak area reduction. Use kinetic modeling (e.g., first-order decay) to calculate half-lives .

- Critical Step: Control ionic strength and temperature rigorously to isolate pH effects. Report degradation products using LC-MS/MS .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

Methodological Answer:

- Replicate experiments under standardized conditions to rule out procedural variability (e.g., solvent purity, inert atmosphere) .

- Validate computational models (e.g., DFT calculations for reaction energetics) by comparing predicted vs. observed intermediates. Adjust solvation models if discrepancies persist .

- Analyze outliers using control experiments (e.g., isotope labeling to track unexpected side reactions) .

Q. How can researchers design computational models to predict the supramolecular interactions of this compound with biological targets?

Methodological Answer:

- Use molecular docking software (e.g., AutoDock Vina) to simulate binding to enzymes like carboxylases. Parameterize force fields with experimental data (e.g., pKa = 4.7 for carboxyl groups) .

- Validate predictions via SPR (surface plasmon resonance) to measure binding affinity (KD). Correlate docking scores with experimental KD values .

- Data Table Example: Tabulate docking scores, binding poses, and experimental KD values for comparative analysis .

Q. What methodologies enable the identification of degradation products from this compound under oxidative conditions, and how should these be characterized?

Methodological Answer:

- Expose the compound to H2O2/Fe<sup>2+</sup> (Fenton’s reagent) and analyze via high-resolution LC-MS. Use fragmentation patterns to propose structures (e.g., hydroxylated derivatives) .

- Isolate major degradants using preparative HPLC and confirm structures via 2D-NMR (COSY, HSQC) .

- Assess toxicity of degradants using in vitro assays (e.g., MTT assay on cell lines) and report EC50 values .

Guidelines for Data Presentation and Reproducibility

- Raw Data Management: Store NMR spectra, chromatograms, and kinetic plots in appendices with cross-referencing in the results section .

- Batch Consistency: For multi-step syntheses, document lot-specific variations (e.g., peptide content ±5%) and mitigate via strict QC protocols (e.g., triple-redundant HPLC) .

- Ethical Reporting: Disclose conflicts between predicted and empirical data transparently, citing limitations in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.